7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione 7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143283
InChI: InChI=1S/C12H9FN4O2/c13-9-3-1-2-8(6-9)7-16-4-5-17-10(11(16)18)14-15-12(17)19/h1-6H,7H2,(H,15,19)
SMILES:
Molecular Formula: C12H9FN4O2
Molecular Weight: 260.22 g/mol

7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

CAS No.:

Cat. No.: VC20143283

Molecular Formula: C12H9FN4O2

Molecular Weight: 260.22 g/mol

* For research use only. Not for human or veterinary use.

7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione -

Specification

Molecular Formula C12H9FN4O2
Molecular Weight 260.22 g/mol
IUPAC Name 7-[(3-fluorophenyl)methyl]-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Standard InChI InChI=1S/C12H9FN4O2/c13-9-3-1-2-8(6-9)7-16-4-5-17-10(11(16)18)14-15-12(17)19/h1-6H,7H2,(H,15,19)
Standard InChI Key LHMDXSLELWBSKU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CN2C=CN3C(=NNC3=O)C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-(3-Fluorobenzyl)- triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione (CAS 1708178-72-6) features a bicyclic system comprising a triazole ring fused to a pyrazine moiety. The 3-fluorobenzyl group is attached to the pyrazine nitrogen at position 7, introducing steric and electronic modifications that differentiate it from its 2- and 4-fluorobenzyl isomers . The molecular formula is C12H9FN4O2\text{C}_{12}\text{H}_9\text{FN}_4\text{O}_2, with a molecular weight of 260.22 g/mol .

Key Structural Features:

  • Triazole Ring: The triazolo component contributes to planar rigidity, enhancing binding affinity to biological targets.

  • Pyrazine-Dione Core: The diketone functionality at positions 3 and 8 introduces hydrogen-bonding capabilities.

  • 3-Fluorobenzyl Substituent: The fluorine atom at the meta position on the benzyl group modulates electron distribution, potentially influencing metabolic stability and target interactions.

Table 1 summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC12H9FN4O2\text{C}_{12}\text{H}_9\text{FN}_4\text{O}_2
Molecular Weight260.22 g/mol
SMILES NotationO=C1C2N[N]C(=O)N2CCN1CC3=CC=CC(F)=C3
InChI KeyCZKLBBISBCMAQR-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Routes

While explicit details on the synthesis of the 3-fluorobenzyl isomer are scarce, methodologies for analogous triazolo-pyrazines typically involve cyclocondensation reactions. A plausible route includes:

  • Formation of the Pyrazine Core: Reaction of diaminopyrazine with carbonyl sources under acidic conditions.

  • Triazole Annulation: Cyclization with nitriles or hydrazine derivatives to form the fused triazole ring.

  • Benzylation: Introduction of the 3-fluorobenzyl group via nucleophilic substitution or alkylation.

Analytical Techniques

Analytical validation for related compounds, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- triazolo[4,3-a]pyrazin-8(7H)-one, provides a framework for characterizing the title compound :

Non-Aqueous Potentiometric Titration

  • Principle: Quantification of basic nitrogen atoms using 0.1 M perchloric acid in acetic anhydride .

  • Validation Parameters:

    • Linearity: R20.999R^2 \geq 0.999 over 80–120% of the target concentration.

    • Accuracy: Recovery rates of 99.0–101.0%.

    • Precision: Relative standard deviation (RSD) < 0.3% .

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positioning and purity.

  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.

Table 2 compares analytical methods for triazolo-pyrazine derivatives:

MethodApplicationPrecision (RSD)Source
Potentiometric TitrationQuantification of active moiety< 0.3%
HPLC-UVPurity assessment< 1.0%
NMR SpectroscopyStructural elucidationN/A

Stability and Formulation Considerations

Chemical Stability

  • pH Sensitivity: Degradation studies on analogs show instability at pH > 8.0, necessitating buffered formulations.

  • Thermal Stability: Melting points exceed 200°C, suggesting suitability for solid dosage forms.

Solubility Enhancement

  • Co-Solvent Systems: Use of PEG 400 and propylene glycol improves aqueous solubility (>5 mg/mL).

  • Nanoparticulate Delivery: Lipid-based nanoparticles increase bioavailability in preclinical models.

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